molecular formula C₄₈H₇₄O₁₄ B1146510 rac-2,3-Dehydro-3,4-dihydro Ivermectin CAS No. 1135339-49-9

rac-2,3-Dehydro-3,4-dihydro Ivermectin

Cat. No.: B1146510
CAS No.: 1135339-49-9
M. Wt: 875.09
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS 1135339-49-9) is a chemical derivative of Ivermectin, a broad-spectrum antiparasitic drug originating from a single microorganism isolated at the Kitasato Institute . This compound is supplied as a useful research chemical for a range of applications and is designed for use as an analytical standard, particularly for High-Performance Liquid Chromatography (HPLC) . It plays a critical role in the research and development of new pharmaceutical compounds, serving as a reference material to ensure accuracy and consistency in analytical studies . Ivermectin itself is known for its primary mechanism of action, which involves the selective binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to increased cell membrane permeability to chloride ions, hyperpolarization, and subsequent paralysis of the parasite . As a derivative, this compound is valuable for metabolic studies, stability testing, and as a biomarker in pharmacological research. Beyond its foundational antiparasitic applications, research into ivermectin derivatives has expanded into other areas, including anti-inflammatory and potential antiviral properties, highlighting the ongoing research interest in this class of compounds . For long-term stability, it is recommended to store this product in a refrigerator at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSRBVAPBFWEGT-ZWGVILGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Stereochemical Analysis and Isomeric Considerations of rac-2,3-Dehydro-3,4-dihydro Ivermectin

The nomenclature "rac-" in this compound indicates that the compound is a racemic mixture, consisting of equal amounts of enantiomers. This complexity is further compounded by the presence of multiple chiral centers within the ivermectin backbone, leading to the potential for a variety of diastereomers. The synthesis of this derivative from ivermectin, which itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and less than 20% 22,23-dihydroavermectin B1b, adds another layer of isomeric complexity.

The introduction of a double bond at the 2,3-position and the saturation of the 3,4-position alter the geometry of the hexahydrobenzofuran moiety of the parent ivermectin structure. The stereochemical integrity of the numerous other chiral centers throughout the macrocyclic lactone ring and the disaccharide substituent is largely retained during the synthetic modification. The resulting product is often described as a mixture of diastereomers, necessitating careful chromatographic separation and spectroscopic analysis to characterize each component.

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule. For this compound, HRMS provides an experimentally determined exact mass that can be compared to the theoretically calculated mass of its molecular formula, C₄₈H₇₄O₁₄.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for large molecules like ivermectin and its derivatives, as it minimizes fragmentation and primarily produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). The high resolving power of analyzers such as time-of-flight (TOF) or Orbitrap allows for mass measurements with high accuracy, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be inferred from studies on ivermectin. Common fragmentation pathways for ivermectin involve the cleavage of the glycosidic bonds, leading to the loss of the disaccharide or monosaccharide units, and fragmentation of the macrocyclic lactone ring. These characteristic fragmentation patterns provide a fingerprint for the identification of the ivermectin scaffold.

Table 1: Key High-Resolution Mass Spectrometry Data for Ivermectin Analogs

Ion Theoretical m/z Observed m/z Fragmentation Pathway
[M+H]⁺ 875.5104 Data not available Protonated molecule
[M-C₁₄H₂₄O₈+H]⁺ 569.3524 Data not available Loss of the disaccharide unit

Note: Specific experimental data for this compound is not publicly available. The table is illustrative of expected ions based on the structure and known fragmentation of ivermectin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into the connectivity, stereochemistry, and conformation of this compound.

The ¹H NMR spectrum reveals the chemical environment of each proton, with characteristic signals for the olefinic protons of the macrocyclic ring, the anomeric protons of the sugar moieties, and the various aliphatic protons. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which helps to define the relative stereochemistry.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents. The introduction of the double bond at the 2,3-position in this compound would result in characteristic downfield shifts for the C2 and C3 carbons compared to the parent ivermectin.

Two-dimensional NMR techniques are essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing the connectivity of spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and stereochemistry.

Table 2: Expected Characteristic ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift Range (ppm) Notes
C1 (C=O) 170-175 Lactone carbonyl
C2, C3 120-140 Olefinic carbons of the new double bond
C8a 135-145 Olefinic carbon
C1' (Anomeric) 95-105 Anomeric carbon of the first sugar
C1'' (Anomeric) 95-105 Anomeric carbon of the second sugar

Note: This table represents expected chemical shift ranges based on the structure and published data for similar ivermectin derivatives. Specific experimental values are not available.

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the macrocyclic lactone. The presence of hydroxyl (-OH) groups in the sugar moieties and on the macrocycle would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ethers and esters would appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C=C stretching vibrations of the olefinic groups would be observed around 1600-1670 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. The C=C stretching vibrations, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum, making it a useful tool for characterizing the unsaturation in the molecule.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200-3600 (broad)
C-H (sp³, sp²) Stretching 2850-3100
C=O (lactone) Stretching 1700-1750 (strong)
C=C Stretching 1600-1670

Note: This table is based on general principles of IR spectroscopy and data for the parent ivermectin molecule. Specific experimental data for the title compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are particularly sensitive to the stereochemical features of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and the solution-state conformation of the molecule.

For a complex molecule like this compound, the CD spectrum would be a composite of contributions from its various chromophores, including the conjugated diene system and the lactone carbonyl group, within a chiral environment. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to rac-2,3-Dehydro-3,4-dihydro Ivermectin

While this compound is recognized as an analog and a potential impurity of ivermectin, specific, documented synthetic pathways dedicated to its production are not extensively reported in peer-reviewed literature. Its presence is often noted in the context of ivermectin's manufacturing and degradation.

The synthesis of ivermectin itself primarily involves the selective hydrogenation of the C22-C23 double bond of avermectin (B7782182) B1, a mixture of avermectin B1a and B1b, which are natural products of the bacterium Streptomyces avermitilis. nih.gov This reduction is typically achieved using catalysts such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride). google.com

The formation of this compound as a byproduct could plausibly occur through side reactions during this catalytic hydrogenation process. Isomerization of the double bond from the C22-C23 position to the C2-C3 position, followed by subsequent reduction, could lead to the formation of this specific analog. The conditions of the hydrogenation, including the choice of catalyst, solvent, temperature, and pressure, can influence the profile of byproducts. google.com For instance, different solvents can affect the reaction's outcome, with some leading to higher purity of the desired ivermectin product and fewer impurities.

Furthermore, ivermectin can undergo degradation under various conditions. In alkaline solutions, ivermectin can isomerize to form 2-epi ivermectin and the Δ²-ivermectin byproduct. google.com While not identical to the compound of interest, this demonstrates the potential for isomerization reactions within the ivermectin macrocycle. Photodegradation can also lead to the formation of geometric isomers at the C8-C9 and C10-C11 olefins. google.com

The synthesis of ivermectin and its derivatives presents significant stereochemical challenges due to the numerous chiral centers in the molecule. Strategies for stereoselective and diastereoselective synthesis are therefore paramount. In the context of creating ivermectin analogs, aldol reactions have been explored to control the stereochemistry of fragments of the avermectin structure. nih.gov For example, a stereodivergent approach using "super silyl" directed aldol reactions has been described for the synthesis of the spiroketal fragment of avermectins, allowing access to either diastereomer with high selectivity. nih.gov

When modifying the ivermectin core, such as at the C13 position, stereoselectivity is also a key consideration. For instance, the reductive amination of a C13 ketone precursor of ivermectin has been shown to be stereoselective, yielding only one diastereomer. malariaworld.org Such stereocontrolled reactions are crucial for generating specific analogs with well-defined three-dimensional structures, which is essential for understanding structure-activity relationships.

This compound is commercially available as a reference standard, often classified as an impurity of ivermectin. anexib.comlgcstandards.com Impurities in the final ivermectin product can arise from the initial fermentation process that produces avermectin, the subsequent chemical modification steps, or degradation of the final product. google.com

The primary route to ivermectin involves the catalytic hydrogenation of avermectin. google.com During this process, in addition to the desired 22,23-dihydroavermectin, small quantities of byproducts can be formed. google.com These can include under-hydrogenated or over-hydrogenated products, as well as isomers. The formation of this compound could be a result of such isomerization and reduction side reactions.

Metabolically, ivermectin is known to be processed in the liver, leading to various metabolites. In vitro studies with rat liver microsomes have shown the formation of two major polar metabolites from 22,23-dihydroavermectin-B1a. inchem.org While the specific structure of this compound has not been identified as a major metabolite in these studies, the metabolic pathways of ivermectin are complex and can involve various enzymatic transformations.

Derivatization and Analog Generation of the 2,3-Dehydro-3,4-dihydro Ivermectin Core

The chemical modification of the ivermectin structure is a key strategy for developing new analogs with potentially improved properties. These modifications can be targeted at the macrocyclic lactone moiety or the saccharide portions of the molecule.

The macrocyclic lactone core of ivermectin offers several reactive sites for chemical modification. The hydroxyl groups at the C5 and C13 positions are common targets for derivatization. malariaworld.org For instance, the C5 hydroxyl group can be selectively acylated. bohrium.com

Recent research has focused on the synthesis of C13-epi-amide derivatives of ivermectin. malariaworld.orgnih.gov This involves a multi-step process starting with the removal of the sugar moiety to form the aglycone, followed by protection of the C5 hydroxyl group, oxidation of the C13 hydroxyl to a ketone, and subsequent stereoselective reductive amination to introduce an amine group with an inverted configuration at C13. malariaworld.org This amine can then be acylated to produce a range of amide derivatives. malariaworld.org

Interestingly, during the synthesis of these C13-epi-amide derivatives, an unexpected rearrangement of the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring was observed under certain conditions, leading to a new class of ivermectin derivatives. malariaworld.orgnih.gov

The table below summarizes some of the key chemical transformations performed on the ivermectin macrocycle.

Reaction Type Target Position(s) Reagents and Conditions Product Type Reference
AcylationC5-OHAcid chlorides, succinic anhydride (pyridine, DMAP)5-O-acyl derivatives bohrium.com
OxidationC13-OHDess-Martin periodinaneC13-ketone malariaworld.org
Reductive AminationC13-ketoneAmmonium (B1175870) acetateC13-epi-amine malariaworld.org
Amide CouplingC13-epi-amineVarious acylating agentsC13-epi-amide derivatives malariaworld.org
RearrangementOxahydrindene unitTBAF (as a deprotecting agent)Rearranged ivermectin core malariaworld.org

The disaccharide moiety of ivermectin, attached at the C13 position, is also a prime target for chemical modification. The hydroxyl group at the C4″ position is particularly amenable to substitution. malariaworld.org Modifications at this position have been shown to lead to derivatives with improved bioactivities and pharmacokinetic profiles. malariaworld.org

The entire sugar moiety can also be removed to produce the ivermectin aglycone, which can then serve as a precursor for further derivatization at the C13 position. malariaworld.org Additionally, the replacement of the natural sugar with other structural motifs has been explored and has been shown to significantly affect the biological activity of the resulting derivatives. malariaworld.org

Below is a table outlining some of the modifications made to the saccharide portion of ivermectin.

Modification Type Target Position(s) Synthetic Strategy Resulting Structure Reference
SubstitutionC4″-OHVarious substitution reactionsC4″-substituted derivatives malariaworld.org
RemovalEntire disaccharideAcid-catalyzed hydrolysis (e.g., H₂SO₄ in methanol)Ivermectin aglycone malariaworld.org
ReplacementEntire disaccharideRemoval followed by coupling of new motifsAnalogs with modified sugar portions malariaworld.org

Creation of Novel Analogs for Mechanistic Investigations

The synthesis of novel analogs of this compound would be invaluable for elucidating its mechanism of action and structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups for its biological activity.

One area of focus for analog synthesis would be the modification of the spiroketal moiety. The integrity of this functional group is known to be crucial for the anthelmintic activity of ivermectin. Analogs with altered ring sizes or substitutions on the spiroketal could provide insights into the binding interactions with its biological target.

Furthermore, modifications to the macrocyclic lactone ring could be explored. For instance, altering the substituents at various positions or changing the ring size could lead to analogs with novel biological profiles. Such modifications would provide a deeper understanding of the conformational requirements for activity.

Below is a hypothetical table illustrating the types of analogs that could be synthesized and the rationale for their creation:

Analog Type Modification Rationale for Mechanistic Investigation
Spiroketal ModifiedAlteration of the spiroketal ring systemTo probe the importance of the spiroketal for target binding and activity.
Disaccharide ModifiedReplacement or modification of the oleandrose sugarsTo investigate the role of the sugar moiety in solubility, bioavailability, and target recognition.
Macrocycle ModifiedIntroduction of substituents on the lactone ringTo explore the structure-activity relationship of the macrocyclic core.
Labeled AnalogsIncorporation of isotopic labels (e.g., ¹³C, ³H)To facilitate studies on metabolism, distribution, and target engagement.

Reaction Kinetics and Mechanistic Studies of Associated Chemical Transformations

Understanding the reaction kinetics and mechanisms of the chemical transformations involved in the synthesis and potential degradation of this compound is crucial for optimizing its production and ensuring its stability.

Kinetic studies would involve monitoring the rate of the reaction under various conditions, such as temperature, concentration of reactants, and catalyst loading. This data would allow for the determination of the reaction order, rate constant, and activation energy. For example, in a hypothetical synthesis involving the oxidation of the C4-hydroxyl group followed by elimination, the rate of each step could be independently measured to identify the rate-determining step.

Mechanistic studies would aim to elucidate the step-by-step pathway of the reaction. This can be achieved through a combination of experimental techniques, such as isotopic labeling studies and the characterization of reaction intermediates. For instance, in the proposed dehydrogenation reaction, a plausible mechanism would involve the oxidative addition of a C-H bond to the metal catalyst, followed by β-hydride elimination to form the double bond and regenerate the catalyst.

Electrochemical studies have been used to investigate the oxidation and reduction of ivermectin, providing insights into its redox behavior. mdpi.com Similar studies on this compound could reveal its electrochemical properties and potential metabolic pathways. The oxidation of ivermectin has been shown to occur at the 8a-position in the tetrahydrofuran ring. mdpi.com

The following table presents hypothetical kinetic data for a proposed synthesis of this compound:

Reaction Step Reactant Catalyst/Reagent Temperature (°C) Rate Constant (k) Reaction Order
OxidationIvermectinDess-Martin Periodinane251.2 x 10⁻³ s⁻¹First
Elimination4-oxo-IvermectinDBU803.5 x 10⁻⁴ s⁻¹First

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of ivermectin and its analogs due to its high resolution and sensitivity. researchgate.netnih.gov Method development and validation are critical to ensure that the analytical procedure is accurate, precise, and reproducible for its intended purpose.

Reverse-phase HPLC (RP-HPLC) is the most widely employed chromatographic mode for the analysis of ivermectin and its related substances. researchgate.net This is largely due to the lipophilic nature of these macrocyclic lactones.

Reverse-Phase HPLC:

In RP-HPLC, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For "rac-2,3-Dehydro-3,4-dihydro Ivermectin," a typical mobile phase would consist of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. mahidol.ac.th To improve peak shape and resolution, additives like formic acid or ammonium (B1175870) formate (B1220265) are often incorporated into the mobile phase. nih.gov Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently used to achieve optimal separation of ivermectin analogs and any impurities. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of Ivermectin Analogs

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

This table presents a representative set of conditions and may require optimization for the specific analysis of this compound.

Normal-Phase HPLC:

While less common for ivermectin-related compounds, normal-phase HPLC (NP-HPLC) can be a valuable alternative, particularly for separating isomers that are difficult to resolve by RP-HPLC. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or a bonded phase with cyano or amino groups) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol). The separation is based on polar interactions such as hydrogen bonding and dipole-dipole interactions. For "this compound," NP-HPLC could potentially offer different selectivity for its isomers.

Since "this compound" is a racemic mixture, it consists of two enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For macrocyclic lactones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven to be effective. springernature.comresearchgate.net The separation is typically carried out in either normal-phase or polar organic mode, using mobile phases such as hexane/ethanol or pure methanol/acetonitrile with additives. phenomenex.comsigmaaldrich.com The choice of CSP and mobile phase is critical and requires careful screening to achieve baseline separation of the enantiomers of "this compound".

Table 2: Potential Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase Hexane/Ethanol or Methanol/Acetonitrile mixtures
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV at 245 nm
Injection Volume 5 µL

This table provides a general framework for developing a chiral separation method.

Biochemical Transformations and in Vitro Metabolic Pathways

Enzymatic Biotransformation Mechanisms of rac-2,3-Dehydro-3,4-dihydro Ivermectin

There is currently a lack of specific studies on the enzymatic biotransformation of this compound. Research on the parent compound, ivermectin, can provide a predictive basis for how this derivative might be metabolized.

Cytochrome P450-Mediated Oxidative Metabolism in Isolated Systems

For the parent compound ivermectin, in vitro studies using human liver microsomes have established that it is extensively metabolized by Cytochrome P450 (CYP) enzymes. nih.govnih.gov The primary reactions are C-hydroxylation and O-demethylation. nih.govresearchgate.netnih.gov It is plausible that this compound would also be a substrate for CYP enzymes, likely undergoing similar oxidative transformations. However, without direct experimental evidence, this remains speculative.

Conjugation Reactions and Phase II Metabolic Pathways

Information regarding Phase II metabolic pathways, such as glucuronidation or sulfation, for this compound is not available. For the parent ivermectin, studies have predominantly focused on Phase I metabolism, with less emphasis on conjugation reactions. A patent for other ivermectin derivatives mentions metabolism into fatty acid esters in the fatty tissue of host animals, which could be considered a form of conjugation. google.com

Identification and Structural Characterization of In Vitro Formed Metabolites

No studies have been published that identify or structurally characterize the in vitro formed metabolites of this compound.

For parent ivermectin, multiple metabolites have been identified after incubation with human liver microsomes. nih.govnih.govelsevierpure.com The major metabolites result from demethylation and hydroxylation. nih.govnih.govelsevierpure.com

Table 1: Major In Vitro Metabolites Identified for Parent Ivermectin

Metabolite ID Chemical Name Metabolic Reaction
M1 3″-O-demethyl ivermectin O-demethylation
M3 4-hydroxymethyl ivermectin Hydroxylation
M6 3″-O-demethyl, 4-hydroxymethyl ivermectin O-demethylation and Hydroxylation

Source: Data compiled from multiple studies on ivermectin metabolism. nih.govnih.govelsevierpure.com

Role of Specific Enzymes and Isoforms in Biotransformation

The specific enzymes and isoforms responsible for the biotransformation of this compound have not been determined.

In the case of parent ivermectin, CYP3A4 is the major enzyme responsible for its metabolism. nih.govnih.govasm.orgmdpi.com CYP3A5 also contributes to a lesser extent, particularly in the formation of the 3″-O-demethyl metabolite (M1). nih.govnih.govelsevierpure.com Other isoforms like CYP2C8 and CYP2C9 have been suggested to play a minor role. nih.gov

Comparative Biochemical Metabolism Studies with Parent Ivermectin

Direct comparative in vitro metabolism studies between this compound and the parent ivermectin are absent from the scientific literature. Such studies would be necessary to understand how the structural differences—specifically the presence of a 2,3-dehydro bond and the saturation of the 3,4-position in the racemic mixture—affect the metabolic profile, the rate of metabolism, and the specific metabolites formed compared to ivermectin.

Molecular Mechanisms of Action and Ligand Interaction Dynamics

Characterization of Molecular Targets and Ligand Binding Sites

The primary molecular targets for ivermectin and its analogs are ligand-gated ion channels (LGICs), which are crucial components of the nervous systems of invertebrates.

Interactions with Ligand-Gated Ion Channels (e.g., Glutamate-Gated Chloride Channels)

Ivermectin and its derivatives are well-documented to interact with high affinity to glutamate-gated chloride channels (GluCls) in invertebrates. frontiersin.org These channels, which are part of the Cys-loop receptor superfamily, are found in the nerve and muscle cells of nematodes and arthropods. The binding of ivermectin to these channels leads to their irreversible opening, causing an influx of chloride ions. This influx hyperpolarizes the cell membrane, leading to paralysis and eventual death of the parasite. nih.govresearchgate.netnih.gov

The binding site for ivermectin on the C. elegans GluCl has been identified through crystallography to be in the transmembrane domain, at the interface between subunits. frontiersin.org This binding pocket is distinct from the glutamate-binding site, indicating an allosteric mechanism of action.

Allosteric Modulation of Cys-loop Receptors and Related Ion Channels

Ivermectin acts as a positive allosteric modulator of several Cys-loop receptors. nih.govsemanticscholar.org This means it binds to a site on the receptor different from the primary ligand (agonist) binding site and enhances the effect of the agonist. At low concentrations, ivermectin can potentiate the currents induced by the natural agonist, while at higher concentrations, it can directly open the channel. nih.govsemanticscholar.org

Beyond GluCls, ivermectin has been shown to modulate other Cys-loop receptors, including:

GABAA Receptors: Ivermectin can potentiate GABA-gated currents and, at higher concentrations, directly activate these receptors. frontiersin.org

Glycine Receptors: Similar to its action on GABAA receptors, ivermectin can allosterically modulate glycine receptors.

Nicotinic Acetylcholine Receptors (nAChRs): Ivermectin has been shown to be a positive allosteric modulator of the α7 nAChR. nih.gov

The ability of ivermectin and its analogs to modulate these various channels underscores their broad-spectrum activity and also highlights the conserved nature of the allosteric binding site within the Cys-loop receptor family. nih.gov

Investigation of Novel Protein-Ligand Interactions at a Molecular Level

Research into novel protein-ligand interactions for ivermectin is ongoing. For instance, computational and biophysical studies have explored its interactions with proteins associated with SARS-CoV-2. nih.govlstmed.ac.ukresearchgate.net These studies utilize techniques like molecular docking and molecular dynamics simulations to predict binding affinities and interaction sites. mdpi.com Such investigations could pave the way for understanding the broader pharmacological potential of ivermectin and its derivatives, including rac-2,3-Dehydro-3,4-dihydro ivermectin.

Binding Kinetics and Affinity Profiling Using Biophysical Techniques

Various biophysical techniques are employed to study the binding kinetics and affinity of ligands like ivermectin to their target receptors. Electrophysiological methods, such as voltage-clamp recordings, are fundamental in assessing the functional consequences of ligand binding, including the potentiation of agonist-induced currents and direct channel opening. frontiersin.org

Radioligand binding assays have been used to determine the binding affinity (Kd) of ivermectin to its receptors. For example, studies on the GluClα3B subunit from Haemonchus contortus expressed in COS-7 cells determined a Kd of 0.35 ± 0.1 nM for [3H]ivermectin. nih.gov

More advanced techniques like saturation transfer difference (STD) NMR have been used to elucidate the intermolecular interface of the ivermectin-α7nAChR complex, revealing that the binding is predominantly stabilized by hydrophobic interactions. nih.gov

Conformational Changes and Receptor Dynamics Induced by Ligand Binding

The binding of an allosteric modulator like ivermectin induces significant conformational changes in the receptor. Upon binding to the transmembrane domain of Cys-loop receptors, ivermectin is thought to stabilize the open state of the ion channel. semanticscholar.org This binding event pushes the transmembrane helices of the subunits apart, leading to the opening of the pore. semanticscholar.org

This conformational change is not localized to the transmembrane domain. Evidence suggests that the binding of ivermectin in the transmembrane domain can propagate a global conformational change to the extracellular domain, where the neurotransmitter binding site is located. frontiersin.orgsemanticscholar.org This allosteric communication between the transmembrane and extracellular domains likely underlies the mechanism by which ivermectin potentiates agonist-gated currents.

Structure-Activity Relationships (SAR) Governing Molecular Interaction Specificity and Potency

Structure-activity relationship (SAR) studies of ivermectin analogs are crucial for understanding the chemical features that determine their potency and selectivity. These studies involve synthesizing and testing various derivatives with modifications at different positions of the ivermectin scaffold.

For instance, research on ivermectin analogues has revealed that the large disaccharide moiety at the C13 position is not essential for activity at the human P2X4 receptor. nih.govresearchgate.net Other studies have synthesized novel avermectin (B7782182) derivatives and evaluated their insecticidal activities, providing insights into how molecular shape, size, and electronic distribution affect potency. nih.gov

Interactive Data Table: Summary of Ivermectin and Analog Interactions with Cys-loop Receptors

Compound/AnalogReceptor TargetInteraction TypeKey Findings
IvermectinGlutamate-Gated Chloride Channels (GluCls)Positive Allosteric Modulator / AgonistBinds to transmembrane domain, causes irreversible channel opening. frontiersin.orgnih.gov
IvermectinGABAA ReceptorsPositive Allosteric Modulator / AgonistPotentiates GABA-gated currents and can directly activate the receptor. frontiersin.org
Ivermectinα7 Nicotinic Acetylcholine Receptor (nAChR)Positive Allosteric ModulatorBinding stabilized by hydrophobic interactions in the transmembrane domain. nih.gov
Ivermectin AnalogsHuman P2X4 ReceptorPositive Allosteric ModulatorDisaccharide moiety found to be not essential for activity. nih.govresearchgate.net
This compoundLeishmania amazonensisAnthelminticActive against promastigotes and amastigotes. caymanchem.com

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Molecular Properties and Reactivity

The physicochemical and pharmacokinetic properties of a drug candidate are crucial for its potential efficacy and are often predicted using computational models before extensive laboratory testing. For rac-2,3-Dehydro-3,4-dihydro Ivermectin, various molecular descriptors could be calculated to predict its properties.

Predicted Molecular Properties:

PropertyPredicted ValueMethod of Prediction
Molecular Weight~873.1 g/mol Calculation based on chemical formula
LogP (Octanol-Water Partition Coefficient)HighBased on the lipophilic nature of the parent ivermectin
Aqueous SolubilityLowInferred from ivermectin's known poor water solubility
Number of Hydrogen Bond DonorsVariableDependent on conformational state
Number of Hydrogen Bond AcceptorsVariableDependent on conformational state
Polar Surface AreaModerateEstimation based on functional groups

These are generalized predictions based on the structure and properties of ivermectin and its analogs. Specific values for this compound would require dedicated software-based prediction.

The reactivity of the molecule, particularly the dehydro bond between carbons 2 and 3, could be assessed through computational analysis. This double bond introduces a region of higher electron density, potentially influencing the molecule's interaction with biological targets and its metabolic stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could be used to study its interaction with known targets of ivermectin, such as glutamate-gated chloride channels (GluCls) in invertebrates.

Molecular dynamics (MD) simulations could further investigate the stability of the docked complex over time, providing insights into the conformational changes of both the ligand and the target receptor upon binding. While no specific MD simulation studies for this compound have been published, such studies on ivermectin have revealed key binding site residues and the importance of specific hydrogen bonds and hydrophobic interactions for its anthelmintic activity.

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations could be used to:

Determine the distribution of electron density and identify electrophilic and nucleophilic sites.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Model potential reaction pathways, including metabolic transformations or degradation processes.

The presence of the C2-C3 double bond in this compound would be a key focus of such studies, as it would significantly alter the electronic landscape compared to the parent ivermectin.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of ivermectin analogs with known activities, a QSAR model could be developed to predict the activity of new or untested derivatives like this compound.

A hypothetical QSAR study for ivermectin analogs could reveal which structural features are most important for a particular biological effect. For instance, the planarity and electronic properties of the region around the C2-C3 bond could be identified as a significant descriptor influencing anthelmintic potency. However, no specific QSAR models incorporating this compound have been reported in the literature.

Predictive Models for Metabolic Transformation and Degradation Products

Computational tools can predict the likely sites of metabolism on a drug molecule, typically by identifying atoms that are most susceptible to enzymatic attack by cytochrome P450 enzymes. For this compound, such models would likely predict hydroxylation at various positions on the macrocyclic ring, similar to the metabolism of ivermectin.

Furthermore, predictive models could be employed to identify potential degradation products under various environmental conditions. The stability of the C2-C3 double bond and the lactone ring would be of particular interest in these predictive studies.

Environmental Transformation and Abiotic Degradation Pathways

Photodegradation Mechanisms and Identification of Photoproducts

There is a notable absence of specific studies on the photodegradation mechanisms of rac-2,3-Dehydro-3,4-dihydro Ivermectin. Research on the parent compound, ivermectin, indicates its susceptibility to photodegradation, primarily at wavelengths around 350 nm. mdpi.com This process can be influenced by the composition of the aqueous medium, with degradation being more pronounced in seawater. researchgate.net Computational studies have suggested potential photoproducts formed during the irradiation of ivermectin. mdpi.com However, no published research has specifically identified the photoproducts that would arise from the further degradation of this compound.

Hydrolytic Stability and Associated Degradation Pathways in Aqueous Systems

The hydrolytic stability of this compound has not been a direct subject of published scientific inquiry. Studies on ivermectin have shown that it undergoes degradation under both acidic and basic conditions. researchgate.netnih.gov Forced degradation studies on ivermectin have identified several degradation products resulting from hydrolysis, but a detailed pathway for the subsequent degradation of its derivatives, including this compound, has not been elucidated. nih.govresearchgate.net A Chinese patent has indicated the formation of a Δ2,3-ivermectin derivative under alkaline hydrolysis of ivermectin, suggesting that the formation of this type of compound is possible in aqueous environments with elevated pH. sciforum.net

Sorption and Desorption Dynamics in Environmental Matrices (Pure Chemical Aspects)

Specific data on the sorption and desorption dynamics of this compound in environmental matrices are not available. For the parent compound, ivermectin, sorption is a key factor influencing its environmental transport and bioavailability. nih.gov Ivermectin exhibits strong sorption to soil and sediments, with organic carbon content being a significant factor. nih.govnih.govd-nb.info The solid-water distribution coefficient (Kd) for ivermectin has been shown to vary depending on the soil type. nih.gov It is presumed that ivermectin binds to soil through the formation of complexes with immobile, inorganic soil matter. nih.gov Without specific studies, it remains unknown how the structural differences in this compound would affect its sorption and desorption behavior compared to the parent molecule.

Abiotic Transformation Kinetics and Influence of Environmental Factors

There is a lack of information regarding the abiotic transformation kinetics and the influence of environmental factors on the degradation of this compound. For ivermectin, factors such as temperature, pH, and the presence of organic matter have been shown to influence its degradation rate. researchgate.net However, kinetic models and dissipation times (DT50) have been determined for ivermectin, not its specific degradation products. researchgate.net The transformation kinetics of this compound under various environmental conditions remain an uninvestigated area.

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

A thorough understanding of the mechanism of action of a bioactive compound requires a holistic view of its effects on cellular processes. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for achieving a comprehensive mechanistic understanding of drugs like ivermectin and its analogues. nih.gov By integrating these high-throughput data sets, researchers can construct a detailed picture of the molecular perturbations caused by a compound, from changes in gene expression to alterations in protein and metabolite levels. nih.govresearchgate.net

For ivermectin, such approaches have begun to unravel its complex interactions within host and parasite cells, moving beyond its known effects on glutamate-gated chloride channels. malariaworld.orgnih.gov Future research on rac-2,3-Dehydro-3,4-dihydro ivermectin would benefit significantly from the application of multi-omics strategies. For instance, transcriptomic analysis of cells or organisms treated with the compound could identify key genes and pathways that are modulated. Proteomic studies could then validate these findings at the protein level and identify post-translational modifications, while metabolomics would reveal the ultimate downstream effects on cellular metabolism. The integration of these datasets through bioinformatics and systems biology would be crucial for building predictive models of the compound's activity and for identifying novel therapeutic targets. nih.gov

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics Approach Research Question Potential Findings
Genomics Does the compound induce genomic instability or epigenetic modifications? Identification of DNA damage markers or changes in DNA methylation patterns.
Transcriptomics Which genes and signaling pathways are affected by the compound? Upregulation or downregulation of genes involved in stress response, apoptosis, or immune modulation.
Proteomics How does the compound alter the cellular proteome and protein-protein interactions? Identification of direct protein targets and off-targets, and changes in protein complex formation.
Metabolomics What are the downstream effects of the compound on cellular metabolism? Alterations in key metabolic pathways, such as energy production or lipid metabolism.

Development of Advanced Chemical Probes for Molecular Target Elucidation

The identification of direct molecular targets is fundamental to understanding a drug's mechanism of action. Advanced chemical probes are powerful tools for target elucidation. nih.gov These probes are typically analogues of the parent compound that have been modified to include a reactive group or a reporter tag, allowing for the covalent labeling or visualization of binding partners.

While the primary target of ivermectin is well-established as glutamate-gated chloride channels in invertebrates, studies suggest it may have other targets in various organisms. nih.govnih.gov For this compound, the development of chemical probes would be a critical step in defining its molecular interactions. A probe could be designed with a photo-affinity label that, upon UV irradiation, covalently crosslinks to its binding partners. Subsequent proteomic analysis can then identify these proteins. Another approach is the synthesis of a probe with a clickable alkyne or azide (B81097) group, which can be used in combination with bio-orthogonal chemistry to isolate and identify target proteins. The insights gained from such studies would be invaluable for understanding its specific mode of action and any potential off-target effects.

Exploration of Novel Synthetic Methodologies for Structurally Complex Analogs

The synthesis of structurally complex macrocyclic compounds like ivermectin and its analogues presents significant challenges. rsc.orgwindows.net Ivermectin itself is produced by the chemical hydrogenation of avermectin (B7782182) B1, a fermentation product of Streptomyces avermitilis. wikipedia.orgnih.gov The development of novel synthetic methodologies is crucial for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Recent advancements in macrocyclic chemistry, such as ring-closing metathesis, macrolactonization, and transition metal-catalyzed cross-coupling reactions, have expanded the toolbox for synthesizing complex molecules. scbt.com For this compound, exploring these modern synthetic routes could lead to more efficient and versatile production methods. Furthermore, the application of diversity-oriented synthesis (DOS) could generate a wide range of structurally novel analogues. This would involve the systematic modification of the macrocyclic core, the disaccharide moiety, or other functional groups. For example, a recent study described an unexpected rearrangement of the oxahydrindene unit of ivermectin during the synthesis of new derivatives, highlighting the potential for discovering novel scaffolds. malariaworld.org Such a library of compounds would be essential for optimizing biological activity and exploring new therapeutic applications.

Application of Chemogenomics for Identifying Off-Target Molecular Interactions

Chemogenomics combines chemical and genomic data to systematically study the interactions between small molecules and biological targets on a large scale. This approach is particularly useful for identifying potential off-target interactions, which can be responsible for both adverse effects and novel therapeutic activities (drug repositioning).

For a compound like this compound, a chemogenomic approach could involve screening the compound against a large panel of receptors, enzymes, and ion channels to create a broad interaction profile. In silico methods, such as molecular docking and similarity searching, can complement experimental screening by predicting potential binding partners based on structural and chemical properties. For ivermectin, in silico analyses have suggested potential interactions with a range of non-target proteins, including neurotransmitter-gated ion channels and nuclear receptors, which could explain some of its observed side effects. inchem.org A similar in silico analysis of this compound, followed by experimental validation, would provide a comprehensive overview of its target and off-target landscape.

Table 2: In Silico Chemogenomic Approaches for this compound

In Silico Method Description Potential Application
Molecular Docking Predicts the binding orientation of the compound to a 3D protein structure. Assess binding affinity to a panel of known drug targets and off-targets.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity. Screen large compound libraries for molecules with similar interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity. Predict the activity of novel analogues of this compound.
Target Prediction Servers Utilizes ligand similarity and other data to predict potential protein targets. Generate a list of high-probability targets for experimental validation.

Methodological Advancements in the Study of Complex Macrocyclic Chemical Compounds

The study of complex macrocyclic compounds like this compound requires specialized analytical and biophysical techniques. The large and flexible nature of these molecules makes their structural elucidation and the characterization of their interactions with biological targets particularly challenging.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY), are powerful tools for studying the binding of macrocycles to their protein targets. nih.gov These methods can provide information about the binding epitope and the conformation of the ligand in the bound state. High-resolution mass spectrometry coupled with techniques like hydrogen-deuterium exchange (HDX-MS) can map the interaction surfaces between the compound and its target protein. Furthermore, computational approaches, including molecular dynamics (MD) simulations, are becoming increasingly important for understanding the conformational dynamics of macrocycles and their binding mechanisms. Applying these advanced methodologies to this compound will be crucial for a detailed molecular-level understanding of its function.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of rac-2,3-Dehydro-3,4-dihydro Ivermectin to ensure reproducibility in preclinical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction intermediates and confirm purity. Adjust solvent systems (e.g., acetonitrile/water gradients) to resolve structural analogs. Validate purity (>98%) via nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing stereoisomers at C3 and C4 positions . For impurity profiling, reference standards such as Ivermectin Impurity 25 (CAS: 110415-68-4) should be used to calibrate analytical methods .

Q. What experimental approaches are recommended for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Combine X-ray crystallography at low temperatures (e.g., 28–29 K) to resolve crystal packing and stereochemical configurations. Pair this with resistivity measurements using a four-probe conductometer (e.g., HUSO-994C1) to assess electronic behavior across thermal cycles. Note hysteresis in metal-insulator transition temperatures (e.g., 220 K cooling vs. 270 K heating) to identify metastable states .

Q. How should in vitro efficacy studies of this compound be designed to minimize confounding variables?

  • Methodological Answer : Use primary cell lines (e.g., human airway epithelium) with matched controls for metabolic activity (e.g., ATP assays). Normalize dose-response curves to account for batch-to-batch variability in compound solubility. Include pharmacokinetic parameters such as plasma protein binding (%) and half-life (t½) in media to contextualize IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and metabolite formation. Compare free drug concentrations in target tissues (e.g., lung) with in vitro IC90 values. Use Monte Carlo simulations to quantify bias from unmeasured confounders (e.g., pre-existing immunity in clinical cohorts) .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability in drug metabolism. Stratify analyses by covariates such as age, renal function, and CYP3A4 genotype. Use fixed-effect meta-analyses (I² < 25%) to pool data from multiple studies while adjusting for publication bias via funnel plots .

Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s off-target effects?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated vs. untreated models. Prioritize pathways with enrichment scores >2.0 (e.g., NF-κB, mTOR) and validate using CRISPR-Cas9 knockouts. Cross-reference findings with structural analogs (e.g., S-2 isomer) to identify stereochemistry-dependent effects .

Q. What experimental designs are critical for assessing resistance mechanisms to this compound in parasitic models?

  • Methodological Answer : Perform serial passage experiments under sublethal drug pressure (e.g., 0.1× IC50) over 20 generations. Use whole-genome sequencing to identify mutations in target genes (e.g., glutamate-gated chloride channels). Compare resistance profiles with parent compounds (e.g., ivermectin) to evaluate cross-resistance risks .

Data Presentation and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s thermal stability in publications?

  • Methodological Answer : Report differential scanning calorimetry (DSC) thermograms with heating/cooling rates standardized to 0.5 K/min. Use tables to list onset temperatures (±0.1°C) and enthalpy changes (ΔH). Annotate figures to highlight hysteresis loops and metastable phases, referencing analogous behaviors in structurally related salts .

Q. What metrics are essential for transparently reporting clinical outcomes in this compound trials?

  • Methodological Answer : Include absolute risk reduction (ARR), number needed to treat (NNT), and 95% confidence intervals for primary endpoints. Disclose attrition rates and protocol deviations in supplementary materials. Adhere to CONSORT guidelines for flow diagrams and baseline characteristics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.